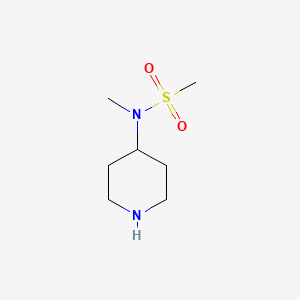

N-Methyl-N-(piperidin-4-YL)methanesulfonamide

Description

Properties

IUPAC Name |

N-methyl-N-piperidin-4-ylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-9(12(2,10)11)7-3-5-8-6-4-7/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTUQGABDDZFDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNCC1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Methyl-N-(piperidin-4-YL)methanesulfonamide (CAS 70724-74-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone of drug design, valued for its favorable physicochemical properties and its presence in a multitude of clinically successful therapeutics. Within this vast chemical space, N-Methyl-N-(piperidin-4-YL)methanesulfonamide emerges as a molecule of interest, not for a widely documented biological activity, but as a versatile building block and a subject for further investigation. This guide is crafted to provide a comprehensive overview of its known properties, acknowledging the current gaps in the literature while offering a scientifically grounded framework for its potential applications. Our objective is to equip researchers with the foundational knowledge necessary to explore the untapped potential of this compound, from its basic chemical characteristics to hypothetical pathways for its synthesis and derivatization.

Chemical Identity and Physicochemical Properties

This compound is a sulfonamide derivative containing a piperidine ring. The presence of both a sulfonamide group and a secondary amine within the piperidine ring suggests its potential for diverse chemical interactions and modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 70724-74-2 | [1] |

| Molecular Formula | C₇H₁₆N₂O₂S | [1] |

| Molecular Weight | 192.28 g/mol | [2] |

| Boiling Point | 299.5 ± 50.0 °C at 760 mmHg (Predicted) | [1] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| Appearance | Data not available |

Note: The boiling point is a predicted value and should be treated with caution. Experimental determination of the melting point, solubility, and pKa is highly recommended for any research application.

Analytical Characterization: A Predictive Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl group (a singlet), the methanesulfonyl methyl group (a singlet), and the protons on the piperidine ring. The piperidine protons would likely appear as complex multiplets due to axial and equatorial environments and spin-spin coupling. The proton on the sulfonamide nitrogen may or may not be observable depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR would show signals for the two methyl carbons, and the carbons of the piperidine ring. The chemical shifts of the piperidine carbons would be influenced by the nitrogen and the sulfonamide substituent.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

-

Strong S=O stretching vibrations from the sulfonamide group, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

-

N-H stretching vibration from the piperidine ring, likely around 3300-3200 cm⁻¹.

-

C-H stretching vibrations from the methyl and piperidine methylene groups below 3000 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight of approximately 192.28. Fragmentation patterns would likely involve the loss of the methanesulfonyl group or cleavage of the piperidine ring.

Synthesis and Derivatization Strategy

A plausible synthetic route to this compound can be conceptualized based on established organic chemistry principles.

Proposed Retrosynthetic Analysis

Caption: Retrosynthetic analysis for this compound.

Step-by-Step Synthetic Protocol (Hypothetical)

This protocol is a conceptual guide and would require optimization and validation in a laboratory setting.

-

Reductive Amination:

-

To a solution of a suitable N-protected 4-oxopiperidine (e.g., N-Boc-4-piperidone) in a solvent like methanol or dichloroethane, add methylamine (as a solution or gas).

-

After stirring for a period to allow imine formation, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) portion-wise.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent. Purify the resulting N-Boc-N-methyl-4-aminopiperidine by column chromatography.

-

-

Sulfonylation:

-

Dissolve the N-Boc-N-methyl-4-aminopiperidine in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) containing a non-nucleophilic base (e.g., triethylamine or pyridine).

-

Cool the solution in an ice bath and add methanesulfonyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Perform an aqueous workup, extract the product, and purify by column chromatography to yield N-Boc-N-methyl-N-(piperidin-4-YL)methanesulfonamide.

-

-

Deprotection:

-

Dissolve the Boc-protected intermediate in a solvent such as DCM or dioxane.

-

Add a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir at room temperature until the deprotection is complete.

-

Remove the solvent and excess acid under reduced pressure to obtain the final product, this compound, likely as a salt.

-

Sources

Technical Guide to the Physicochemical Characterization of N-Methyl-N-(piperidin-4-YL)methanesulfonamide

Introduction: Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but a cornerstone of a successful research program. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides a comprehensive technical overview of the essential physicochemical characterization of N-Methyl-N-(piperidin-4-YL)methanesulfonamide , a molecule featuring a piperidine ring and a methanesulfonamide group—scaffolds of significant interest in medicinal chemistry.[1][2][3]

This document is structured not as a rigid protocol, but as a strategic guide from the perspective of a seasoned application scientist. We will delve into the "why" behind the "how," explaining the rationale for selecting specific experimental methodologies and interpreting the potential data in the context of drug development. While experimentally determined data for this specific compound is not extensively published, this guide will outline the industry-standard protocols for its characterization, drawing on established principles for piperidine and sulfonamide-containing molecules.

Compound Identity and Core Properties

A clear and unambiguous identification of the molecule is the foundational step for any characterization workflow.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 70724-74-2 | [4] |

| Molecular Formula | C₇H₁₆N₂O₂S | - |

| Molecular Weight | 192.28 g/mol | - |

| Chemical Structure | (Structure drawn for clarity) |

While comprehensive experimental data is the goal, computational models provide valuable initial estimates. The following table summarizes key predicted properties, which should be experimentally verified.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| XLogP3-AA | -0.4 | Indicates high hydrophilicity, which can influence solubility and permeability. |

| Hydrogen Bond Donors | 1 (from the piperidine N-H) | Influences solubility and membrane permeability. |

| Hydrogen Bond Acceptors | 4 (two oxygens, two nitrogens) | Affects solubility and potential for target binding. |

| Topological Polar Surface Area (TPSA) | 66.6 Ų | A key indicator of membrane permeability and oral bioavailability. |

(Data sourced from PubChem and other computational models. These values require experimental confirmation.)

Part 1: Aqueous Solubility – The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability. Poor solubility can halt the development of an otherwise promising candidate. For a molecule like this compound, which contains both a basic piperidine nitrogen and a polar sulfonamide group, understanding its solubility across a physiological pH range is paramount.

Experimental Protocol: Thermodynamic Shake-Flask Solubility

The "gold standard" for determining thermodynamic, or equilibrium, solubility is the shake-flask method. This approach measures the concentration of a saturated solution in equilibrium with the solid drug, providing a true measure of its solubility.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution via centrifugation and filtration. This step is critical to avoid artificially inflated results.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

-

Data Analysis: Construct a pH-solubility profile by plotting the measured solubility against the pH of the buffer.

Causality and Insights:

-

Why Shake-Flask? This method is preferred over kinetic solubility assays (which often use DMSO stock solutions) because it avoids solvent effects and measures the true equilibrium state, which is more relevant for predicting in vivo dissolution.[5]

-

Expected Behavior: Given the basic piperidine nitrogen, the solubility of this compound is expected to be significantly higher at acidic pH due to the formation of the protonated, more soluble species. As the pH increases above the pKa of the piperidine nitrogen, the compound will be predominantly in its neutral, less soluble form.

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Ionization Constant (pKa) – The Driver of pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For this compound, the secondary amine in the piperidine ring is the primary basic center. The sulfonamide nitrogen is generally considered non-basic. Determining the pKa is crucial as it dictates the charge state of the molecule in different physiological environments, which in turn affects solubility, permeability, and receptor binding.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination. It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally.

Methodology:

-

Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent system (often water with a co-solvent like methanol or acetonitrile if solubility is a concern).

-

Titration: Titrate the solution with a standardized solution of hydrochloric acid. A pH electrode monitors the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve. Specialized software is often used to calculate the pKa from the titration data.

Causality and Insights:

-

Why Potentiometry? This technique is highly accurate and provides a direct measure of the compound's buffering capacity against pH changes. It is particularly well-suited for compounds with ionizable groups.[6]

-

Expected pKa: Aliphatic secondary amines, such as the one in the piperidine ring, typically have pKa values in the range of 9-11. An experimentally determined pKa in this range would be expected for this compound. This value would confirm that the molecule is predominantly protonated and positively charged in the stomach (pH 1-2) and the upper intestine (pH 5-6.5).

Caption: Potentiometric Titration Workflow for pKa Determination.

Part 3: Lipophilicity (LogP/LogD) – A Measure of Membrane Permeability

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its ability to cross biological membranes. It is typically measured as the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH (usually 7.4) is more physiologically relevant.

Experimental Protocol: Shake-Flask Method for LogD₇.₄

The shake-flask method remains a reliable, albeit low-throughput, technique for determining LogP and LogD values.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with pH 7.4 buffer and vice-versa to ensure thermodynamic equilibrium.

-

Partitioning: Dissolve the compound in one of the phases (e.g., the aqueous buffer) and add the other phase. The biphasic system is then shaken vigorously to facilitate partitioning, followed by a period of rest to allow for complete phase separation.

-

Quantification: Carefully separate the two phases and measure the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC-MS.

-

Calculation: The LogD₇.₄ is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality and Insights:

-

Why n-Octanol? n-Octanol is widely accepted as a surrogate for biological membranes due to its amphiphilic nature, containing both a polar hydroxyl group and a nonpolar alkyl chain.[7]

-

Expected LogD₇.₄: The predicted XLogP3-AA of -0.4 suggests the compound is hydrophilic. At pH 7.4, which is below the expected pKa of the piperidine nitrogen, a significant portion of the molecule will be in its protonated, charged form. This will further increase its affinity for the aqueous phase, likely resulting in a negative LogD₇.₄ value. A low LogD can sometimes correlate with poor passive diffusion across cell membranes, a critical consideration for oral absorption and CNS penetration.

Part 4: Thermal Properties and Solid-State Characterization

The thermal behavior of a drug substance, including its melting point and solid-form stability (polymorphism), is crucial for formulation development, manufacturing, and storage.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and detect polymorphism.

Methodology:

-

Sample Preparation: A small amount of the solid compound (typically 1-5 mg) is accurately weighed into an aluminum DSC pan, which is then hermetically sealed.

-

Thermal Program: The sample is subjected to a controlled temperature program, typically a linear heating ramp (e.g., 10°C/min).

-

Data Acquisition: The instrument records the heat flow into the sample relative to an empty reference pan.

-

Data Analysis: An endothermic peak on the DSC thermogram indicates a melting event. The onset temperature of this peak is typically reported as the melting point. The presence of multiple thermal events can indicate the presence of polymorphs or impurities.

Causality and Insights:

-

Why DSC? DSC provides a rapid and accurate determination of the melting point and offers insights into the material's crystallinity and purity. It is a cornerstone of solid-state characterization in the pharmaceutical industry.

-

Expected Results: A sharp endothermic peak would indicate a crystalline solid with a well-defined melting point. A broad melting range could suggest the presence of impurities or an amorphous solid. For a compound like this, a melting point above 150°C would not be unusual.

Part 5: Structural Elucidation and Confirmation

Unequivocal confirmation of the chemical structure is a non-negotiable aspect of compound characterization. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the standard approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This technique will provide information on the number of different types of protons and their connectivity. For this compound, one would expect to see distinct signals for the N-methyl group, the S-methyl group, and the various protons on the piperidine ring. The chemical shifts and coupling patterns of the piperidine protons can provide information about the conformation of the ring.

-

¹³C NMR: This will show the number of chemically distinct carbon atoms. Signals for the two methyl carbons, and the carbons of the piperidine ring would be expected in distinct regions of the spectrum.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is well-suited for this molecule due to the basic piperidine nitrogen.

-

Full Scan MS: This will confirm the molecular weight of the compound. A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 193.10 would be expected.

-

Tandem MS (MS/MS): Fragmentation of the parent ion can provide structural confirmation. Common fragmentation pathways for sulfonamides include the loss of SO₂.[1] Fragmentation of the piperidine ring is also expected.

Conclusion

The physicochemical properties of this compound, as outlined in this guide, are critical to its potential development as a drug candidate. While publicly available experimental data is limited, the application of the standard, validated protocols described herein will generate a robust data package. This data will enable a comprehensive understanding of the molecule's behavior, guiding lead optimization, formulation development, and ultimately, its journey through the drug development pipeline. The principles and methodologies discussed provide a solid framework for the empirical characterization of this and other novel chemical entities.

References

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

-

Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Center for Biotechnology Information. Available at: [Link]

-

a) Different modalities of piperidine-containing drugs and drug candidates. ResearchGate. Available at: [Link]

-

Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science. Available at: [Link]

-

Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. Available at: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

-

N-(piperidin-4-ylmethyl)methanesulfonamide | C7H16N2O2S | CID 5095908. PubChem. Available at: [Link]

-

Development of Methods for the Determination of pKa Values. National Center for Biotechnology Information. Available at: [Link]

-

This compound. 楚肽生物科技. Available at: [Link]

-

Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. ConnectSci. Available at: [Link]

- US4584303A - N-aryl-N-(4-piperidinyl)amides and pharmaceutical compositions and method employing such compounds. Google Patents.

-

(PDF) DRUG LIKENESS AND PHYSICOCHEMICAL PROPERTIES EVALUATION OF THE ALKALOIDS FOUND IN BLACK PEPPER: PIPERINE, PIPERIDINE, PIPERETTINE AND PIPERANINE. ResearchGate. Available at: [Link]

- US4179569A - N-(4-piperidinyl)-N-phenylamides. Google Patents.

-

Synthesis, Characterization and Crystal Structure Studies of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol. ResearchGate. Available at: [Link]

-

Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI. Available at: [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Wiley Online Library. Available at: [Link]

-

A Beginner's Guide to Differential Scanning Calorimetry DSC. S4Science. Available at: [Link]

- US5489689A - Preparation of piperidine derivatives. Google Patents.

- WO2022109050A1 - Complexing agent salt formulations of pharmaceutical compounds. Google Patents.

- US5043345A - Piperidine compounds and their preparation and use. Google Patents.

-

Differential scanning calorimetry. Wikipedia. Available at: [Link]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - 楚肽生物科技 [apeptides.com]

- 5. 1148003-96-6|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 6. US4584303A - N-aryl-N-(4-piperidinyl)amides and pharmaceutical compositions and method employing such compounds - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

The Ascendancy of the N-Methyl-N-(piperidin-4-YL)methanesulfonamide Scaffold in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of contemporary medicinal chemistry, the N-Methyl-N-(piperidin-4-YL)methanesulfonamide core has emerged as a cornerstone for the design of novel therapeutics, particularly those targeting the central nervous system (CNS). Its inherent structural and physicochemical properties bestow upon it a "privileged" status, signifying its recurring presence in a multitude of biologically active compounds. This guide provides an in-depth exploration of this versatile scaffold, from its rational synthesis to its profound impact on structure-activity relationships (SAR) and pharmacokinetic profiles, with a notable focus on its role in the modulation of orexin receptors.

The strategic incorporation of the piperidine ring, a ubiquitous motif in CNS-active drugs, offers a three-dimensional architecture that can be finely tuned to optimize interactions with biological targets.[1] The N-methyl group can play a crucial role in modulating basicity, lipophilicity, and metabolic stability, while the methanesulfonamide moiety serves as a key hydrogen bond acceptor and can influence solubility and pharmacokinetic properties.[2] It is the synergistic combination of these features that renders the this compound scaffold a powerful tool in the medicinal chemist's armamentarium.

Strategic Synthesis of the Core Scaffold

The synthesis of this compound can be approached through a logical and efficient multi-step sequence, commencing with readily available starting materials. A common strategy involves the initial protection of the piperidine nitrogen, followed by the introduction of the N-methylmethanesulfonamide functionality, and concluding with deprotection.

A plausible and robust synthetic pathway is outlined below. This protocol is a composite of established chemical transformations for similar structures, ensuring a high probability of success.[3][4]

Experimental Protocol: Synthesis of this compound

Step 1: Reductive Amination of N-Boc-4-piperidone

-

To a solution of N-Boc-4-piperidone (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add methylamine (as a solution in a suitable solvent, e.g., THF or ethanol, 1.2 eq).

-

The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is then added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield tert-butyl 4-(methylamino)piperidine-1-carboxylate.

Step 2: Sulfonylation of the Secondary Amine

-

The crude tert-butyl 4-(methylamino)piperidine-1-carboxylate (1.0 eq) is dissolved in a suitable solvent like DCM, in the presence of a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

The solution is cooled to 0 °C in an ice bath.

-

Methanesulfonyl chloride (MsCl, 1.2 eq) is added dropwise to the stirred solution.

-

The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC or LC-MS.

-

The reaction mixture is washed with water and brine, dried over Na₂SO₄, filtered, and concentrated to give tert-butyl 4-(N-methylmethylsulfonamido)piperidine-1-carboxylate.

Step 3: Deprotection of the Piperidine Nitrogen

-

The Boc-protected intermediate is dissolved in a solution of hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in dioxane or a solution of HCl in methanol).

-

The mixture is stirred at room temperature for 1-4 hours.

-

The solvent is removed under reduced pressure to yield this compound hydrochloride as a solid, which can be further purified by recrystallization if necessary.[5]

The Scaffold in Action: Modulation of Orexin Receptors

A significant body of evidence points towards the utility of the this compound scaffold in the design of orexin receptor modulators.[6][7][8][9][10] Orexin-A and Orexin-B are neuropeptides that regulate crucial physiological processes, including wakefulness, appetite, and mood, through their interaction with the orexin 1 (OX1) and orexin 2 (OX2) receptors.[6] Consequently, antagonists of these receptors have emerged as promising therapeutic agents for the treatment of insomnia and other sleep disorders.

The this compound core often serves as a central building block in more complex orexin antagonists. In these molecules, the piperidine nitrogen is typically functionalized with a larger aromatic or heteroaromatic moiety that engages with key residues in the receptor binding pocket. The methanesulfonamide group can form critical hydrogen bonds and contribute to the overall binding affinity and selectivity of the compound.

Structure-Activity Relationship (SAR) Insights

The this compound scaffold offers multiple points for chemical modification, allowing for a systematic exploration of the SAR.

| Modification Site | Structural Change | Impact on Biological Activity | Reference |

| Piperidine Nitrogen | Introduction of various aryl or heteroaryl groups | Significantly influences receptor affinity and selectivity. Bulky substituents can enhance binding to specific receptor pockets. | [11] |

| Methanesulfonamide | Replacement with other sulfonamides or bioisosteres (e.g., amides) | Modulates hydrogen bonding capacity, solubility, and metabolic stability. Can fine-tune potency and pharmacokinetic properties. | [12] |

| Piperidine Ring | Introduction of substituents (e.g., fluorine, methyl) | Can alter conformation, lipophilicity, and metabolic stability. May lead to improved brain penetration and reduced off-target effects. | [13] |

| N-Methyl Group | Replacement with other alkyl groups or hydrogen | Affects basicity and steric interactions. Can impact receptor binding and selectivity. | [14] |

Pharmacokinetic and ADME Considerations

The physicochemical properties of the this compound scaffold generally contribute to favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

-

Solubility: The presence of the basic piperidine nitrogen and the polar sulfonamide group often imparts adequate aqueous solubility for oral absorption.

-

Permeability: The overall lipophilicity of derivatives can be modulated to achieve a balance between solubility and membrane permeability, which is crucial for oral bioavailability and brain penetration.

-

Metabolism: The piperidine ring and the N-methyl group can be susceptible to metabolism by cytochrome P450 enzymes. However, strategic modifications, such as the introduction of fluorine atoms, can enhance metabolic stability.[1]

-

Distribution: The basic nature of the piperidine nitrogen can lead to a relatively large volume of distribution, which may be advantageous for targeting tissues outside of the systemic circulation.

In silico ADME predictions for the core scaffold suggest drug-like properties, with a molecular weight, TPSA, and logP falling within ranges generally considered favorable for oral bioavailability and CNS penetration.[15] However, it is crucial to experimentally determine the pharmacokinetic parameters for each new derivative.

Conclusion: A Scaffold with a Bright Future

The this compound scaffold has firmly established itself as a valuable and versatile platform in medicinal chemistry. Its favorable structural and physicochemical properties, coupled with its synthetic tractability, make it an attractive starting point for the development of novel therapeutics. The demonstrated success of this scaffold in the design of orexin receptor antagonists highlights its potential for addressing challenging CNS targets. As our understanding of disease biology continues to evolve, it is highly probable that the strategic application of this privileged core will lead to the discovery of new and improved medicines for a wide range of human diseases.

References

-

Structure–activity relationship of piperidine derivatives with anticancer, anti-inflammatory, anti-microbial and anti-obesity activities. (2023). RSC Advances. [Link]

-

Aranapakam, V., et al. (2003). Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Journal of Medicinal Chemistry, 46(12), 2376-2396. [Link]

-

Refined ADME Profiles for ATC Drug Classes. (2023). ResearchGate. [Link]

- Roecker, A. J., et al. (2010). Piperidine derivatives useful as orexin receptor antagonists.

- Piperidine derivatives as orexin receptor antagonist. (2019).

-

Cox, C. D., et al. (2024). 3-Heteroaryl Pyrrolidine and Piperidine Compounds as Orexin Receptor Agonists. US Patent Application US 2024/0002359 A1. [Link]

- Halo-substituted piperidines as orexin receptor modulators. (2020).

-

Bicyclo[4.1.0]heptane Pyrrolidine Compounds as Orexin Receptor Agonists. (2021). US Patent 11,680,060 B2. [Link]

-

Han, C., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1836-1840. [Link]

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (2021).

-

Sebhat, I. K., et al. (2007). Melanocortin subtype 4 receptor agonists: structure-activity relationships about the 4-alkyl piperidine core. Bioorganic & Medicinal Chemistry Letters, 17(20), 5720-5723. [Link]

-

Sugimoto, H., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 36(18), 2603-2608. [Link]

-

Surin, V. R., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(17), 7934-7953. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry. [Link]

-

ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. (2021). Journal of Biomolecular Structure and Dynamics. [Link]

-

Huang, Z. N., et al. (2015). Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. Chemical Biology & Drug Design, 85(4), 433-441. [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). Molecules, 27(19), 6543. [Link]

- Method for preparing 4-piperidyl piperidine. (2005).

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. benchchem.com [benchchem.com]

- 4. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 5. 1148003-96-6|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 6. WO2010060471A1 - Piperidine derivatives useful as orexin receptor antagonists - Google Patents [patents.google.com]

- 7. SG10201900536TA - Piperidine derivatives as orexin receptor antagonist - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. EA036542B1 - Halo-substituted piperidines as orexin receptor modulators - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. researchgate.net [researchgate.net]

- 12. impact.ornl.gov [impact.ornl.gov]

- 13. Melanocortin subtype 4 receptor agonists: structure-activity relationships about the 4-alkyl piperidine core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Emergence of N-Methyl-N-(piperidin-4-YL)methanesulfonamide Derivatives as Potent CDK2 Inhibitors for Oncology

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The N-Methyl-N-(piperidin-4-YL)methanesulfonamide scaffold has recently emerged as a promising pharmacophore in the design of targeted cancer therapeutics. This technical guide provides an in-depth analysis of the biological activity of derivatives based on this core structure, with a primary focus on their potent and selective inhibition of Cyclin-Dependent Kinase 2 (CDK2). We will explore the mechanism of action, structure-activity relationships (SAR), and key experimental protocols for the evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel oncology drugs.

Introduction: The Rationale for Targeting CDK2 in Oncology

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1] Dysregulation of CDK2 activity, often through the overexpression of its activating partner, Cyclin E, is a common feature in many human cancers, including ovarian, breast, and colorectal carcinomas. This aberrant CDK2 activity drives uncontrolled cell proliferation, a hallmark of cancer. Consequently, the development of selective CDK2 inhibitors has become a significant focus in oncology drug discovery. The this compound core has been identified as a critical component of a novel class of potent and selective CDK2 inhibitors, offering a new avenue for therapeutic intervention.

The N-(1-(methylsulfonyl)piperidin-4-yl) Moiety: A Key Pharmacophore for CDK2 Inhibition

Recent advancements in the field have highlighted a series of tricyclic amine compounds bearing the N-(1-(methylsulfonyl)piperidin-4-yl) moiety as potent inhibitors of CDK2.[2] A key patent publication, WO/2020/223469, discloses a series of N-(1-(methylsulfonyl)piperidin-4-yl)-4,5-dihydro-1H-imidazo[4,5-h]quinazolin-8-amine derivatives with significant anti-cancer properties attributed to their CDK2 inhibitory activity.[2]

The core structure consists of a tricyclic heteroaromatic system, which likely interacts with the hinge region of the CDK2 active site, and the N-(1-(methylsulfonyl)piperidin-4-yl) group, which is crucial for achieving high potency and favorable pharmacokinetic properties. The methanesulfonamide group is a common feature in many kinase inhibitors, often contributing to improved solubility and metabolic stability.

Mechanism of Action: Halting the Cell Cycle at the G1/S Checkpoint

The primary mechanism of action for these this compound derivatives is the inhibition of the kinase activity of the CDK2/Cyclin E and CDK2/Cyclin A complexes. By binding to the ATP-binding pocket of CDK2, these inhibitors prevent the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb).[3] This leads to cell cycle arrest at the G1/S checkpoint, preventing DNA replication and ultimately inducing apoptosis in cancer cells with dysregulated CDK2 activity.[3]

Figure 1: Simplified signaling pathway illustrating the role of CDK2 in the G1/S transition and the mechanism of action of this compound derivatives.

Structure-Activity Relationship (SAR) Insights

The patent application WO/2020/223469 provides valuable preliminary SAR data for this class of compounds. The inhibitory activity is typically assessed through in vitro kinase assays, measuring the concentration of the compound required to inhibit 50% of the CDK2 activity (IC50). The data suggests that modifications to both the tricyclic core and the piperidine moiety can significantly impact potency.

| Compound ID (Example from WO/2020/223469) | R Group on Tricyclic Core | Modifications on Piperidine Moiety | CDK2 IC50 (nM) |

| Example 1 | 1,2-dimethyl | N-ethylsulfonyl | < 10 |

| Example 9 | 8-Methyl (pyrazolo[3,4-h]quinazoline) | N-methylsulfonyl | < 50 |

| Example 10 | 8-Methyl (pyrazolo[4',3':4,5]pyrano[3,2-d]pyrimidine) | N-methylsulfonyl | < 100 |

| Example 26 | 1-cyclopropyl (imidazo[4',5':4,5]pyrano[3,2-d]pyrimidine) | N-methylsulfonyl | < 20 |

Note: The IC50 values are approximated based on the activity ranges provided in the patent document. For precise values, refer to the original source.

Key Observations from SAR:

-

Tricyclic Core: The nature of the tricyclic heteroaromatic system is a key determinant of activity. Imidazo[4,5-h]quinazoline, pyrazolo[3,4-h]quinazoline, and pyrano[3,2-d]pyrimidine cores have all been shown to be effective.

-

Substitution on the Tricyclic Core: Small alkyl groups, such as methyl and cyclopropyl, on the tricyclic system appear to be well-tolerated and can modulate potency.

-

Piperidine Moiety: The N-sulfonylpiperidine group is a consistent feature in active compounds, suggesting its importance for binding and/or pharmacokinetic properties. Both methylsulfonyl and ethylsulfonyl groups have been shown to be effective.

Experimental Protocols

The evaluation of this compound derivatives as CDK2 inhibitors involves a series of in vitro and in vivo assays.

In Vitro CDK2 Kinase Inhibition Assay

A common method for determining the potency of CDK2 inhibitors is a biochemical kinase assay. The ADP-Glo™ Kinase Assay is a commercially available platform that measures the amount of ADP produced during the kinase reaction.[4][5]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Kinase Reaction:

-

In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control).

-

Add 2 µl of the diluted CDK2 enzyme.

-

Initiate the reaction by adding 2 µl of the substrate/ATP mixture.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).[5]

-

-

ADP Detection:

-

Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

-

Figure 2: Workflow for an in vitro CDK2 kinase inhibition assay using the ADP-Glo™ platform.

Cell-Based Proliferation Assays

To assess the anti-proliferative activity of the compounds in a cellular context, standard cell viability assays are employed using cancer cell lines known to have dysregulated CDK2 activity.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture cancer cell lines (e.g., A2780 ovarian cancer cells) in appropriate media.[7]

-

-

Cell Seeding:

-

Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the this compound derivatives for a specified duration (e.g., 72 hours).

-

-

Viability Assessment:

-

Use a cell viability reagent such as MTT or MTS to measure the metabolic activity of the cells, which correlates with the number of viable cells.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.

-

Synthetic Chemistry Overview

The synthesis of N-(1-(methylsulfonyl)piperidin-4-yl)-...-amine derivatives typically involves a multi-step sequence. A general synthetic strategy involves the preparation of the key intermediate, 1-(methylsulfonyl)piperidin-4-amine, followed by its coupling with a suitably functionalized tricyclic heteroaromatic core.

General Synthetic Scheme:

-

Synthesis of 1-(methylsulfonyl)piperidin-4-amine: This intermediate can be prepared from commercially available starting materials, such as 4-aminopiperidine, through N-sulfonylation with methanesulfonyl chloride.

-

Synthesis of the Tricyclic Core: The synthesis of the various tricyclic systems (e.g., imidazo[4,5-h]quinazoline) can be achieved through established heterocyclic chemistry methodologies, often involving condensation and cyclization reactions.

-

Coupling Reaction: The final step typically involves a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction between the 1-(methylsulfonyl)piperidin-4-amine and the functionalized tricyclic core to afford the target compound.

Future Perspectives and Conclusion

The emergence of this compound derivatives as potent and selective CDK2 inhibitors represents a significant advancement in the pursuit of novel cancer therapeutics. The promising in vitro activity of these compounds warrants further investigation, including comprehensive preclinical evaluation of their efficacy, safety, and pharmacokinetic profiles in relevant in vivo cancer models.

Future research in this area should focus on:

-

Optimization of the Scaffold: Further exploration of the SAR to enhance potency, selectivity, and drug-like properties.

-

Elucidation of Binding Mode: X-ray crystallographic studies to understand the precise interactions between the inhibitors and the CDK2 active site, which can guide further rational drug design.

-

In Vivo Efficacy Studies: Evaluation of the anti-tumor activity of lead compounds in xenograft and patient-derived xenograft (PDX) models.

-

Biomarker Development: Identification of predictive biomarkers to select patient populations most likely to respond to this class of CDK2 inhibitors.

References

-

Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy. Journal of Biological Chemistry. [Link]

-

Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Scientific Reports. [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. [Link]

-

WO/2020/223469 N-(1-(METHYLSULFONYL)PIPERIDIN-4-YL)-4,5-DI HYDRO-1H-IMIDAZO[4,5-H]QUINAZOLIN-8-AMINE DERIVATIVES AND RELATED COMPOUNDS AS CYCLIN-DEPENDENT KINASE 2 (CDK2) INHIBITORS FOR TREATING CANCER. WIPO Patentscope. [Link]

-

Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports. [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]

-

(PDF) Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. ResearchGate. [Link]

-

Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy. [Link]

-

1-(METHYLSULFONYL)PIPERIDIN-4-AMINE. Jennychem. [Link]

-

Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry. [Link]

-

Identification of N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a potent, orally available cyclin dependent kinase inhibitor. Journal of Medicinal Chemistry. [Link]

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. [Link]

-

Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. Scientific Reports. [Link]

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. DTIC. [Link]

- WO2022149057A1 - Cdk inhibitors.

- WO2021072475A1 - Derivatives of 4-(imidazo[1,2-a]pyridin-3-yl).

-

Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules. [Link]

Sources

- 1. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. benchchem.com [benchchem.com]

- 4. promega.com [promega.com]

- 5. promega.com [promega.com]

- 6. Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a potent, orally available cyclin dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidine Moiety: A Privileged Scaffold in Modern Drug Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquity and Versatility of a Core Heterocycle

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its prevalence is not a matter of chance but a testament to its remarkable versatility and favorable pharmacological properties.[3] This saturated heterocyclic system is a pivotal component in a vast number of natural products, and more importantly, in a significant portion of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA).[4][5] Piperidine derivatives are integral to over twenty classes of pharmaceuticals, showcasing their broad therapeutic applicability.[6][7] Their applications span a wide spectrum of diseases, including cancer, central nervous system (CNS) disorders, microbial infections, and inflammatory conditions.[2][4][8]

This guide provides an in-depth exploration of the multifaceted role of the piperidine moiety in contemporary drug design. We will dissect its fundamental physicochemical properties, explore its diverse applications as a structural scaffold and pharmacophore, and delve into the intricate structure-activity relationships (SAR) that govern its biological effects. Furthermore, we will examine key synthetic strategies and provide practical, field-proven insights to empower researchers in their quest to design and develop novel, effective, and safe therapeutics.

The Physicochemical Landscape: Why Piperidine?

The selection of a core scaffold in drug design is a critical decision that profoundly impacts a candidate's overall profile. The piperidine ring offers a unique combination of properties that medicinal chemists can strategically exploit to fine-tune a molecule's characteristics.[9][10]

Structural and Conformational Flexibility

Piperidine, with its sp3-hybridized carbon atoms, adopts a non-planar chair conformation, which provides a three-dimensional framework crucial for specific interactions with biological targets.[11] This conformational flexibility allows piperidine-containing molecules to adapt their shape to the steric demands of binding pockets within proteins, a key factor in achieving high potency and selectivity.[9] The introduction of chiral centers on the piperidine ring can further refine this three-dimensionality, leading to enhanced biological activity and improved pharmacokinetic profiles.[10][12][13]

Modulation of Physicochemical Properties

The nitrogen atom within the piperidine ring is a key determinant of its physicochemical properties. It imparts basicity to the molecule, allowing for the formation of salts, which can significantly improve aqueous solubility and facilitate formulation.[11][14] The pKa of the conjugate acid of piperidine is approximately 11.22, making it a strong base under physiological conditions.[15] This basicity is often crucial for forming ionic interactions with acidic residues in the active sites of target proteins.[16]

Furthermore, the piperidine moiety offers a balance between hydrophilicity and lipophilicity.[10] While the nitrogen atom can engage in hydrogen bonding and increase polarity, the hydrocarbon backbone contributes to the molecule's lipophilic character.[14] This balance is critical for achieving optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including cell membrane permeability and the ability to cross the blood-brain barrier for CNS-acting drugs.[14] The lipophilicity, measured as logP (octanol/water partition coefficient), of piperidine is approximately 0.84.[11]

Metabolic Stability

The piperidine ring is generally considered to be metabolically stable, a desirable trait for drug candidates.[9][11] However, it can be susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen.[11] Medicinal chemists can strategically introduce substituents on the ring to block these metabolic "soft spots" and enhance the molecule's half-life.[9] The metabolic stability of the piperidine scaffold is a key reason for its frequent appearance in approved drugs.[9][11]

The Multifaceted Roles of Piperidine in Drug Design

The utility of the piperidine moiety extends beyond its favorable physicochemical properties. It serves several distinct and critical functions in the architecture of drug molecules.

A Privileged Scaffold

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for a variety of different biological targets.[17] The piperidine ring is a quintessential example of such a scaffold.[6][9] Its ability to present substituents in a well-defined three-dimensional arrangement allows for the creation of diverse chemical libraries that can be screened against a wide range of receptors and enzymes.[18] This versatility has made it a go-to starting point for many drug discovery programs.[4][6]

A Key Pharmacophore

In many drugs, the piperidine ring itself is a critical component of the pharmacophore – the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. The nitrogen atom often acts as a hydrogen bond acceptor or as a protonated cation forming a salt bridge, while the ring's hydrophobic surface can engage in van der Waals interactions.[3] For example, in many CNS drugs, the protonated piperidine nitrogen is essential for binding to neurotransmitter receptors.[14][16]

A Versatile Linker

The piperidine ring can also function as a linker, connecting different pharmacophoric elements of a drug molecule in the correct spatial orientation. Its rigid, chair-like conformation can hold two functional groups at a specific distance and angle, which is often critical for simultaneous binding to two sites on a target protein.[14]

A Modulator of Selectivity

By introducing substituents at different positions on the piperidine ring, medicinal chemists can fine-tune a drug's selectivity for its intended target over off-targets. The steric bulk and electronic properties of these substituents can create favorable interactions with the target receptor while introducing unfavorable steric clashes with other receptors, thereby reducing side effects.[19]

Therapeutic Applications: Piperidine in Action

The versatility of the piperidine moiety is best illustrated by its presence in a wide array of approved drugs across numerous therapeutic areas.

Central Nervous System (CNS) Disorders

Piperidine is a prominent feature in drugs targeting the CNS, owing to its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.[14][20]

-

Alzheimer's Disease: Donepezil, a leading treatment for Alzheimer's disease, features a benzyl-piperidine group that plays a crucial role in binding to the catalytic site of acetylcholinesterase, inhibiting the breakdown of the neurotransmitter acetylcholine.[8][21]

-

Schizophrenia and Psychosis: Many antipsychotic drugs, such as risperidone and haloperidol, incorporate a piperidine ring that is essential for their interaction with dopamine and serotonin receptors.[4][22]

-

ADHD: Methylphenidate, a widely prescribed stimulant for the treatment of ADHD, contains a piperidine ring that is critical for its activity as a norepinephrine-dopamine reuptake inhibitor.[23]

-

Pain Management: Several potent analgesics, including fentanyl and meperidine, are piperidine derivatives that act as agonists at opioid receptors.[15][24]

Oncology

The piperidine scaffold has emerged as a "privileged structure" in the design of anticancer agents, particularly kinase inhibitors.[14][25]

-

Kinase Inhibitors: Many small-molecule kinase inhibitors, such as palbociclib (a CDK4/6 inhibitor for breast cancer), utilize a piperidine ring as a linker or a solubilizing group to facilitate binding to the ATP-binding pocket of the target kinase.[14]

-

Apoptosis Induction: Certain piperidine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by interfering with critical cellular signaling pathways.[25][26] For example, some derivatives act as inhibitors of the Akt signaling pathway, which is often overactive in cancer.[19]

Other Therapeutic Areas

The application of piperidine-containing drugs extends to a multitude of other conditions:

-

Antihistamines: Fexofenadine, a non-sedating antihistamine, contains a piperidine moiety.[22]

-

Antiviral Agents: Certain piperidine derivatives have shown efficacy against various viruses, including the influenza virus.[8]

-

Antibacterial and Antifungal Agents: The piperidine scaffold is found in several antimicrobial agents.[2]

-

Hair Loss Treatment: Minoxidil, a widely used topical treatment for hair loss, is a piperidine derivative.[23]

Data Presentation: A Comparative Look

To provide a clearer perspective on the impact of the piperidine moiety, the following tables summarize key quantitative data.

Table 1: Physicochemical Properties of Piperidine and Related Saturated Heterocycles

| Property | Piperidine | Pyrrolidine | Morpholine | Piperazine |

| Molecular Formula | C₅H₁₁N | C₄H₉N | C₄H₉NO | C₄H₁₀N₂ |

| Molar Mass ( g/mol ) | 85.15 | 71.12 | 87.12 | 86.14 |

| pKa (of conjugate acid) | ~11.22[15] | ~11.27 | ~8.36 | ~9.8, ~5.6 |

| logP (Octanol/Water) | 0.84[11] | 0.46 | -0.87 | -1.0 |

| Boiling Point (°C) | 106[27] | 87 | 129 | 146 |

| Solubility in Water | Miscible[27] | Miscible | Miscible | Miscible |

This table provides a comparative overview of the fundamental physicochemical properties of piperidine and other commonly used saturated heterocycles in drug design.

Table 2: Examples of FDA-Approved Piperidine-Containing Drugs and Their Therapeutic Targets

| Drug Name | Therapeutic Area | Primary Target(s) |

| Donepezil | Alzheimer's Disease | Acetylcholinesterase (AChE) Inhibitor[8][21] |

| Methylphenidate | ADHD | Norepinephrine-Dopamine Reuptake Inhibitor[23] |

| Risperidone | Schizophrenia, Bipolar Disorder | Dopamine D₂ and Serotonin 5-HT₂A Receptor Antagonist[22] |

| Fentanyl | Analgesia (Pain Relief) | µ-Opioid Receptor Agonist[24] |

| Palbociclib | Oncology (Breast Cancer) | Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitor[14] |

| Fexofenadine | Allergies | Histamine H₁ Receptor Antagonist[22] |

| Minoxidil | Alopecia (Hair Loss) | Potassium Channel Opener[23] |

| Raloxifene | Osteoporosis, Breast Cancer | Selective Estrogen Receptor Modulator (SERM)[4] |

This table highlights the diverse therapeutic applications of piperidine-containing drugs and their corresponding molecular targets.

Experimental Protocols and Workflows

To provide actionable insights for laboratory professionals, this section outlines a generalized workflow for the synthesis and evaluation of novel piperidine derivatives.

General Synthetic Workflow for Piperidine Analogs

A common and versatile method for synthesizing substituted piperidines is through the reduction of corresponding pyridine precursors.[28]

Step 1: Pyridine Functionalization (e.g., Suzuki-Miyaura Coupling)

-

Rationale: To introduce desired substituents onto the pyridine ring, which will later become the piperidine ring. The Suzuki-Miyaura coupling is a robust and widely used cross-coupling reaction for forming carbon-carbon bonds.

-

Protocol:

-

To a solution of a bromopyridine derivative (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) are added a boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-12 hours.

-

Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired substituted pyridine.

-

Step 2: Reduction of the Pyridine Ring (e.g., Catalytic Hydrogenation)

-

Rationale: To convert the aromatic pyridine ring into the saturated piperidine ring. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Protocol:

-

The substituted pyridine (1.0 eq) is dissolved in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

-

A hydrogenation catalyst (e.g., 10% Pd/C or PtO₂, 5-10 mol%) is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere (typically 1-50 atm) in a hydrogenation apparatus (e.g., a Parr shaker).

-

The reaction is stirred at room temperature or elevated temperature for 4-24 hours until the starting material is consumed.

-

The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the desired piperidine derivative.[6]

-

In Vitro Assay Workflow: Evaluating Enzyme Inhibition

Example: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Rationale: To determine the potency of synthesized piperidine derivatives as inhibitors of AChE, a key target in Alzheimer's disease. Ellman's method is a colorimetric assay that is widely used for this purpose.

-

Protocol:

-

Prepare a stock solution of the test compound (piperidine derivative) in DMSO.

-

In a 96-well microplate, add 25 µL of 15 mM acetylthiocholine iodide (ATCI, substrate), 125 µL of 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in buffer, and 50 µL of buffer (e.g., phosphate buffer, pH 8.0).

-

Add 25 µL of the test compound solution at various concentrations.

-

Initiate the reaction by adding 25 µL of AChE enzyme solution.

-

The absorbance is measured at 412 nm every minute for 10 minutes using a microplate reader.

-

The rate of reaction is calculated, and the percent inhibition is determined for each concentration of the test compound.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Visualizations: Mapping the Landscape

Diagrams are essential tools for visualizing complex chemical and biological concepts.

Logical Relationship of Piperidine Properties in Drug Design

Caption: Interplay of piperidine's properties and its roles in achieving desired drug outcomes.

Simplified Experimental Workflow for Piperidine-Based Drug Discovery

Caption: A typical workflow for the discovery and development of piperidine-based drugs.

Conclusion: An Enduring Legacy and a Bright Future

The piperidine moiety has firmly established itself as a privileged and indispensable scaffold in the landscape of drug discovery. Its unique combination of a three-dimensional structure, tunable physicochemical properties, and metabolic stability provides medicinal chemists with a powerful tool to design and develop novel therapeutics.[4][9] From complex natural products to blockbuster synthetic drugs, the piperidine ring continues to demonstrate its immense value across a wide range of diseases. As our understanding of biology and disease mechanisms deepens, the strategic application of the piperidine scaffold will undoubtedly continue to fuel the discovery of the next generation of life-saving medicines. The ongoing development of innovative synthetic methodologies promises to further expand the accessible chemical space of piperidine derivatives, ensuring its relevance in medicinal chemistry for years to come.[28][29]

References

-

O. A. Bezuglov, D. A. Gruzdev, S. G. Khasanov, V. L. Rusinov, and O. N. Chupakhin, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Molecules, vol. 27, no. 21, p. 7349, Oct. 2021. [Online]. Available: [Link]

-

P. Sivakumar, "Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance," International Journal of Novel Research and Development, vol. 9, no. 2, pp. a473-a486, Feb. 2024. [Online]. Available: [Link]

-

S. M. El-Dahmy, "Piperidine nucleus in the field of drug discovery," Future Journal of Pharmaceutical Sciences, vol. 7, no. 1, p. 95, 2021. [Online]. Available: [Link]

-

O. A. Bezuglov, D. A. Gruzdev, and V. L. Rusinov, "Pharmacological Applications of Piperidine Derivatives," Encyclopedia, vol. 3, no. 1, pp. 248-265, Feb. 2023. [Online]. Available: [Link]

-

Dakota Chemicals, "The Role of Piperidine Derivatives in Pharmaceutical Synthesis," Dakota Chemicals. [Online]. Available: [Link]

-

A. B. Shaik, S. J. J. G. and R. K. K., "Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives," Frontiers in Pharmacology, vol. 14, 2023. [Online]. Available: [Link]

-

"Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives," Heliyon, vol. 10, no. 14, p. e34773, Jul. 2024. [Online]. Available: [Link]

-

A. Kurkin, et al., "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds," European Journal of Medicinal Chemistry, vol. 299, p. 116891, Oct. 2025. [Online]. Available: [Link]

-

A. A. Siddiqui, et al., "Structure–activity relationship of piperidine derivatives with anticancer activity," ResearchGate, 2023. [Online]. Available: [Link]

-

H. N. Kim, et al., "Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase," Journal of Medicinal Chemistry, vol. 45, no. 8, pp. 1644-1653, 2002. [Online]. Available: [Link]

-

S. Singh, et al., "Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics," ChemistrySelect, vol. 9, no. 41, Nov. 2024. [Online]. Available: [Link]

-

O. A. Bezuglov, D. A. Gruzdev, S. G. Khasanov, V. L. Rusinov, and O. N. Chupakhin, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Semantic Scholar, 2021. [Online]. Available: [Link]

-

Q.-S. Chen, J.-Q. Li, and Q.-W. Zhang, "Application of Chiral Piperidine Scaffolds in Drug Design," Thieme Connect, Mar. 2023. [Online]. Available: [Link]

-

S. Singh, et al., "Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective," Current Topics in Medicinal Chemistry, vol. 23, no. 13, pp. 1221-1259, 2023. [Online]. Available: [Link]

-

J. C. Collins, et al., "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates," Organic & Biomolecular Chemistry, vol. 20, no. 41, pp. 8059-8066, 2022. [Online]. Available: [Link]

-

"New modular strategy reduces piperidine synthesis steps for pharmaceuticals," Scripps Research, Dec. 2024. [Online]. Available: [Link]

-

S. Singh, et al., "A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis," RSC Medicinal Chemistry, vol. 15, no. 2, pp. 296-324, 2024. [Online]. Available: [Link]

-

A. B. Shaik, et al., "The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways," ResearchGate, 2023. [Online]. Available: [Link]

-

Y. Wang, et al., "Improving the Oral Efficacy of CNS Drug Candidates: Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists," Journal of Medicinal Chemistry, vol. 45, no. 20, pp. 4471-4484, 2002. [Online]. Available: [Link]

-

A. K. Ghose, V. N. Viswanadhan, and J. J. Wendoloski, "Privileged Scaffolds for Library Design and Drug Discovery," Combinatorial Chemistry & High Throughput Screening, vol. 5, no. 3, pp. 165-175, 2002. [Online]. Available: [Link]

-

"Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers," ResearchGate, Aug. 2025. [Online]. Available: [Link]

-

J. H. Block, "Piperidine Synthesis," Defense Technical Information Center, Jun. 2025. [Online]. Available: [Link]

-

National Center for Biotechnology Information, "Piperidine," PubChem Compound Database, CID 8082. [Online]. Available: [Link]

-

O. A. Bezuglov, et al., "Main routes to the piperidine cycle synthesis," ResearchGate, 2021. [Online]. Available: [Link]

-

"Piperidine Market Size, Share, Industry, Forecast and outlook (2024-2031)," DataM Intelligence, Jan. 2024. [Online]. Available: [Link]

-

"Piperidine synthesis," Organic Chemistry Portal. [Online]. Available: [Link]

-

"Piperidine (C5H11N) properties," ChemicalAid. [Online]. Available: [Link]

-

"Piperidine," Wikipedia. [Online]. Available: [Link]

-

M. S. T. Mak, et al., "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties," ACS Chemical Neuroscience, vol. 12, no. 15, pp. 2846-2861, 2021. [Online]. Available: [Link]

-

S. Singh, et al., "Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease," Journal of Medicinal Chemistry, vol. 66, no. 16, pp. 11219-11241, 2023. [Online]. Available: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. datamintelligence.com [datamintelligence.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thieme-connect.de [thieme-connect.de]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. thieme-connect.com [thieme-connect.com]

- 14. benchchem.com [benchchem.com]

- 15. ijnrd.org [ijnrd.org]

- 16. benchchem.com [benchchem.com]

- 17. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Piperidine - Wikipedia [en.wikipedia.org]

- 24. apps.dtic.mil [apps.dtic.mil]

- 25. benchchem.com [benchchem.com]

- 26. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. Piperidine synthesis [organic-chemistry.org]

- 29. news-medical.net [news-medical.net]

"N-Methyl-N-(piperidin-4-YL)methanesulfonamide" structure and analogues

An In-Depth Technical Guide to the N-Methyl-N-(piperidin-4-YL)methanesulfonamide Core Structure and its Analogues

Authored by: A Senior Application Scientist

Introduction: The Versatility of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and basic nitrogen atom allow for precise three-dimensional positioning of pharmacophoric groups, enabling potent and selective interactions with a wide array of biological targets. When combined with a methanesulfonamide moiety, the resulting N-substituted piperidinyl-methanesulfonamide structure offers a unique combination of polarity, hydrogen bonding capability, and metabolic stability.

This guide provides a detailed technical overview of the core molecule, This compound , and explores the structure-activity relationships (SAR) of its analogues. We will delve into its chemical properties, synthesis, and the pharmacological potential unlocked by systematic structural modifications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Part 1: Core Compound Analysis: this compound

This compound serves as a foundational building block for more complex derivatives. Understanding its fundamental properties is crucial for its application in synthesis.

Chemical Structure and Properties

The core molecule consists of a piperidine ring substituted at the 4-position with a methylmethanesulfonamide group. The nitrogen of the sulfonamide is directly methylated, a key structural feature that differentiates it from analogues where substitution occurs elsewhere.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 70724-74-2 | [1] |

| Molecular Formula | C7H16N2O2S | [1][2] |

| Molecular Weight | 192.28 g/mol | [1][2] |

| Canonical SMILES | CNS(=O)(=O)NC1CCNCC1 | [2] |

Proposed Retrosynthetic Analysis and Synthesis Protocol

The synthesis of this scaffold is conceptually straightforward, relying on robust and well-established reactions in organic chemistry. The primary strategy involves the formation of the sulfonamide bond between a protected 4-aminopiperidine derivative and methanesulfonyl chloride, followed by methylation and deprotection.